

Laboratory Synthesis of Isofistularin-3: A Review of a TBD Path

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Compound of Interest

Compound Name: *Isofistularin-3*

Cat. No.: *B15603043*

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Despite extensive investigation into its potent biological activities, a laboratory synthesis for the marine-derived brominated alkaloid, **Isofistularin-3**, has not been reported in publicly available scientific literature. Current research has predominantly focused on its isolation from marine sponges, particularly of the *Aplysina* genus, and the characterization of its promising anticancer and epigenetic modulatory properties.

Isofistularin-3, a complex dimeric molecule, presents a significant synthetic challenge due to its multiple stereocenters and unique spiroisoxazoline moieties. While the synthesis of related, simpler bromotyrosine-derived natural products has been achieved, a total synthesis of **Isofistularin-3** remains an unmet scientific goal. This document outlines the current state of knowledge regarding **Isofistularin-3** and highlights the absence of a synthetic protocol.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **Isofistularin-3** is crucial for any future synthetic endeavors and for its application in biological research.

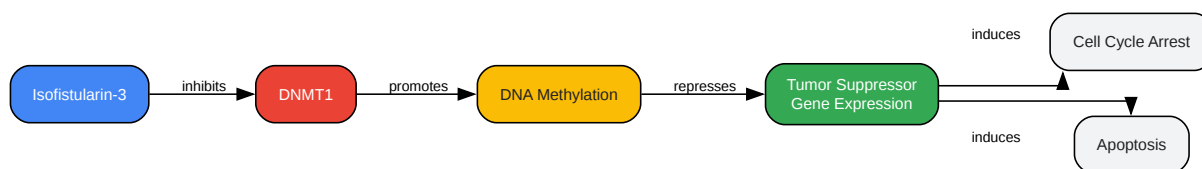
Property	Value	Reference
Molecular Formula	C ₃₁ H ₃₀ Br ₆ N ₄ O ₁₁	[1][2]
Molecular Weight	1114.0 g/mol	[1][2]
CAS Number	87099-50-1	[1]
IUPAC Name	(5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide	[1][2]
InChI Key	TURTULDFIAPTC-CJQKJACMSA-N	[2]
SMILES	<chem>COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br</chem>	[2]

Biological Activity and Mechanism of Action

Isofistularin-3 has garnered significant interest for its potential as a therapeutic agent. It has been identified as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1) with an IC₅₀ of 13.5 μM.[2] This inhibition of DNMT1, a key enzyme in epigenetic regulation, leads to the demethylation of DNA and subsequent re-expression of tumor suppressor genes.

The proposed mechanism of action involves **Isofistularin-3** binding to the DNA interacting pocket of DNMT1.[3] This interaction prevents the enzyme from methylating DNA, leading to a cascade of downstream effects that are beneficial in a cancer context.

Below is a simplified representation of the signaling pathway affected by **Isofistularin-3**.



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Figure 1. Simplified signaling pathway of **Isofistularin-3**'s effect on cancer cells.

Challenges and Future Directions in Synthesis

The total synthesis of **Isofistularin-3** presents several formidable challenges:

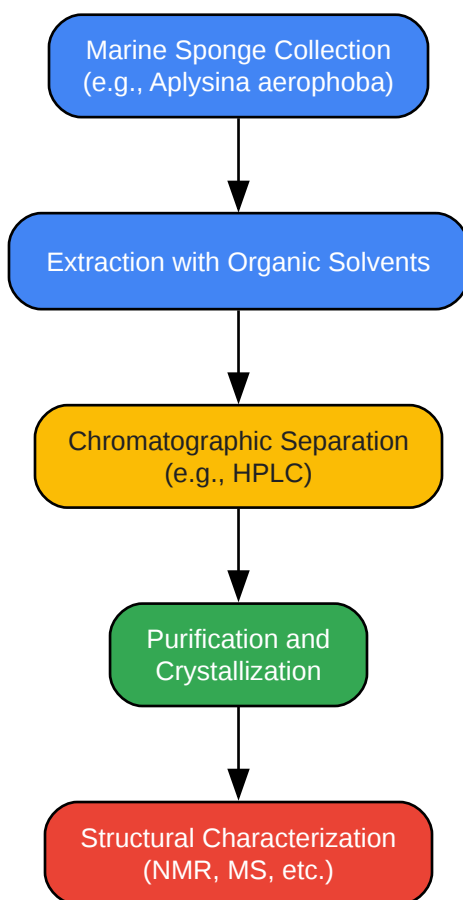
- **Stereochemistry:** The molecule contains multiple chiral centers, and their precise spatial arrangement is critical for its biological activity.
- **Spiroisoxazoline Core:** The formation of the two spiroisoxazoline rings is a complex synthetic step that requires careful planning and execution.
- **Bromination:** The regioselective introduction of six bromine atoms onto the aromatic rings is another significant hurdle.
- **Dimerization:** The connection of the two monomeric units via an ether linkage adds to the complexity of the final steps of any proposed synthesis.

The development of a robust and efficient total synthesis of **Isofistularin-3** would be a landmark achievement in organic chemistry. It would not only provide a renewable source of this valuable compound for further biological and clinical studies but also open avenues for the synthesis of novel analogs with potentially improved therapeutic properties.

Experimental Protocols: A Note on Unavailability

As no laboratory synthesis of **Isofistularin-3** has been published, this section cannot provide detailed experimental protocols. Researchers interested in this molecule currently rely on its

isolation from natural sources. The general workflow for such an isolation is depicted below.



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Figure 2. General workflow for the isolation of **Isofistularin-3** from marine sponges.

In conclusion, while the biological importance of **Isofistularin-3** is well-documented, its synthesis remains an open and challenging area of research. The scientific community awaits the development of a synthetic route that will unlock the full potential of this fascinating marine natural product.

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